molecular formula C15H20ClN3O B039563 8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone CAS No. 113225-73-3

8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone

Cat. No. B039563
M. Wt: 293.79 g/mol
InChI Key: DJOPBUDVQMKZGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone, also known as MQ1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MQ1 belongs to the class of quinolone derivatives, which are known for their diverse pharmacological activities.

Mechanism Of Action

The exact mechanism of action of 8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. 8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone has been shown to inhibit the activity of Topoisomerase I and II, which are enzymes involved in DNA replication and transcription. 8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone has also been shown to inhibit the activity of NF-kB, a protein involved in the regulation of immune responses and inflammation.

Biochemical And Physiological Effects

8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the replication of certain viruses. 8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone has also been shown to exhibit neuroprotective effects, improve cognitive function, and reduce oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone in lab experiments is its high potency and selectivity. 8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone exhibits potent pharmacological activities at low concentrations, making it an ideal candidate for drug development. However, one of the limitations of using 8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research and development of 8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone. One potential direction is the investigation of its potential use as a therapeutic agent for the treatment of various cancers and inflammatory diseases. Another potential direction is the development of novel fluorescent probes based on the structure of 8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone for imaging studies. Additionally, further studies are needed to fully elucidate the mechanism of action of 8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone and to identify potential drug targets for its use in various therapeutic applications.
Conclusion:
8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone is a synthetic compound that has been extensively studied for its potential therapeutic applications. Its diverse pharmacological activities make it an ideal candidate for drug development. Further research is needed to fully understand the mechanism of action of 8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone and to identify potential drug targets for its use in various therapeutic applications.

Synthesis Methods

8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone can be synthesized by the reaction of 8-bromoquinoline-3-carboxylic acid with 4-methylpiperazine in the presence of a base. The resulting intermediate is then subjected to a reduction reaction to obtain 8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone in high yield and purity.

Scientific Research Applications

8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. 8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone has also been investigated for its potential use as a fluorescent probe for imaging studies.

properties

CAS RN

113225-73-3

Product Name

8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone

Molecular Formula

C15H20ClN3O

Molecular Weight

293.79 g/mol

IUPAC Name

8-methyl-3-(4-methylpiperazin-1-yl)-1H-quinolin-2-one;hydrochloride

InChI

InChI=1S/C15H19N3O.ClH/c1-11-4-3-5-12-10-13(15(19)16-14(11)12)18-8-6-17(2)7-9-18;/h3-5,10H,6-9H2,1-2H3,(H,16,19);1H

InChI Key

DJOPBUDVQMKZGE-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)N3CCN(CC3)C.Cl

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)N3CCN(CC3)C.Cl

synonyms

8-methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone
OPC 88117
OPC-88117

Origin of Product

United States

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